molecular formula C12H16ClN B12102205 1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride

1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride

Cat. No.: B12102205
M. Wt: 209.71 g/mol
InChI Key: ZEUSAQNBTBAQMZ-UHFFFAOYSA-N
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Description

(S)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride , is a chemical compound with the following properties:

    Molecular Formula: C₁₂H₁₆ClN

    Molecular Weight: 209.72 g/mol

Preparation Methods

Synthetic Routes:: The synthetic route to prepare this compound involves the following steps:

    Reductive Amination:

Industrial Production::

Chemical Reactions Analysis

1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride can participate in various chemical reactions:

    Oxidation: It can be oxidized to form imines or oximes.

    Reduction: Reduction of the imine or oxime group can regenerate the primary amine.

    Substitution: The amine group can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like NaBH₄, acetic acid, and various acids/bases are commonly used.

    Major Products: The major products depend on the specific reaction conditions and starting materials.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may serve as a precursor for drug development.

    Chemical Synthesis: Used in the synthesis of other compounds.

    Biological Studies: Investigating its effects on biological systems.

Mechanism of Action

The exact mechanism of action is context-dependent. It could involve interactions with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    1-Naphthalenemethanamine: Similar in structure but lacks the 7,8-dihydro modification.

    Other Naphthalene Derivatives: Explore related compounds for potential similarities.

Properties

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

1-(7,8-dihydronaphthalen-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H15N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2,4-6,8-9H,3,7,13H2,1H3;1H

InChI Key

ZEUSAQNBTBAQMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=C1CCC=C2)N.Cl

Origin of Product

United States

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